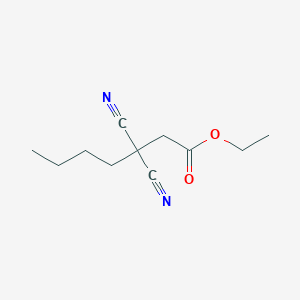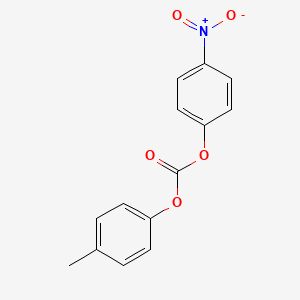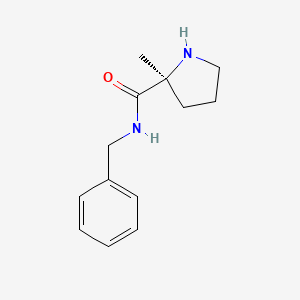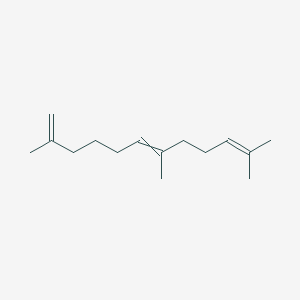![molecular formula C24H33IO2 B14246889 Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate CAS No. 359434-73-4](/img/structure/B14246889.png)
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is an organoiodine compound known for its unique structure and properties. This compound is characterized by the presence of two 4-(2-methylbutan-2-yl)phenyl groups attached to an iodanium ion, with an acetate counterion. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate typically involves the reaction of 4-(2-methylbutan-2-yl)phenyl iodide with an oxidizing agent in the presence of an acetate source. Common oxidizing agents include peracids or hypervalent iodine reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodide ions and corresponding organic products.
Substitution: The iodanium ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides are used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodide ions and corresponding organic products.
Substitution: New compounds with substituted nucleophiles.
Scientific Research Applications
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate involves the interaction of the iodanium ion with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates. It can also participate in substitution reactions, where the iodanium ion is replaced by a nucleophile. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.
Comparison with Similar Compounds
Similar Compounds
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium chloride
- Bis[4-(2-methylbutan-2-yl)phenyl]iodanium bromide
Uniqueness
Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is unique due to its specific counterion (acetate), which can influence its reactivity and solubility. Compared to other similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable reagent in certain chemical processes.
Properties
CAS No. |
359434-73-4 |
|---|---|
Molecular Formula |
C24H33IO2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
bis[4-(2-methylbutan-2-yl)phenyl]iodanium;acetate |
InChI |
InChI=1S/C22H30I.C2H4O2/c1-7-21(3,4)17-9-13-19(14-10-17)23-20-15-11-18(12-16-20)22(5,6)8-2;1-2(3)4/h9-16H,7-8H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
QPNFQGHSTJSIBV-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)CC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
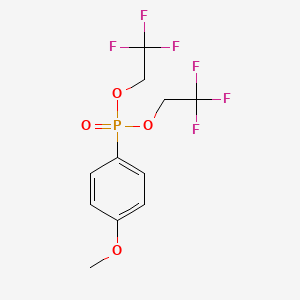
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
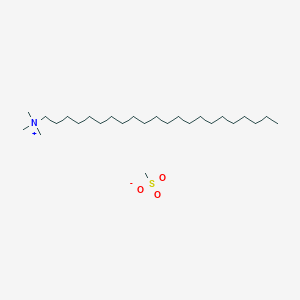

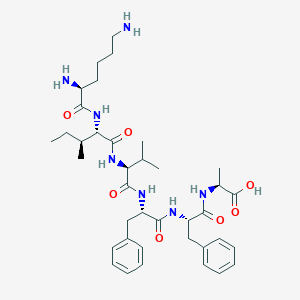
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
